molecular formula C21H32O3 B1158071 2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione

2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B1158071
M. Wt: 332.5
InChI Key: HJSQDMFICBAVFK-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid receptor agonist. It was developed by Pfizer in the 1980s and has been used in scientific research to study the cannabinoid system. This compound is known for its potent binding affinity to cannabinoid receptors, particularly the CB1 receptor .

Preparation Methods

The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione involves several steps. One common method starts with the preparation of 2-(4-bromo-3-methoxyphenyl)-2-methylheptane or 2-(4-bromo-3-methoxyphenyl)-2-methyloctane as starting materials. These intermediates undergo a series of reactions, including cyclization and functional group modifications, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in various physiological effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione is similar to other synthetic cannabinoids such as CP 55,940 and Δ9-tetrahydrocannabinol (Δ9-THC). it is unique in its structure and binding affinity. CP 55,940 and Δ9-THC also bind to cannabinoid receptors but with different affinities and efficacies . Other similar compounds include the C6, C8, and C9 homologues of CP 47,497, which have varying potencies and effects .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5

InChI

InChI=1S/C21H32O3/c1-4-5-6-7-11-21(2,3)18-14-19(23)17(13-20(18)24)15-9-8-10-16(22)12-15/h13-16,22H,4-12H2,1-3H3/t15-,16+/m0/s1

InChI Key

HJSQDMFICBAVFK-JKSUJKDBSA-N

SMILES

O[C@H]1C[C@@H](C2=CC(C(C(C)(C)CCCCCC)=CC2=O)=O)CCC1

Synonyms

CP 47,497-p-quinone analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 3
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 4
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione

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